molecular formula C18H21FN2O2 B5518461 1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine

1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine

Cat. No. B5518461
M. Wt: 316.4 g/mol
InChI Key: YGXSIECDCBRGFF-UHFFFAOYSA-N
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Description

"1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" is a compound of interest within the field of organic chemistry, particularly in the context of synthesizing heterocyclic compounds that may have various biological activities. The compound features a complex structure that includes a piperidine ring, which is a common motif in pharmaceuticals, and a 4-fluorophenyl group, often associated with bioactivity.

Synthesis Analysis

The synthesis of complex molecules like "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been achieved through reactions such as condensation, oximation, chlorination, cyclization, and hydrolysis (Su Wei-ke, 2008). These processes require precise control over reaction conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups and piperidine rings is characterized by the presence of aromatic systems and nitrogen heterocycles, contributing to the compound's chemical reactivity and potential interaction with biological systems. Structural and conformational properties can be analyzed using techniques such as X-ray diffraction and vibrational spectroscopy, revealing details about bond lengths, angles, and overall molecular geometry (A. Saeed et al., 2011).

Chemical Reactions and Properties

Compounds like "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" can participate in various chemical reactions, including interactions with nucleophiles and electrophiles, due to the presence of reactive functional groups. These reactions can be influenced by the fluorophenyl and isoxazole units, which affect the electron distribution within the molecule.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and potential drug development. These properties are determined by the compound's molecular structure, particularly the presence of aromatic rings and heteroatoms.

Chemical Properties Analysis

The chemical behavior of "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" is significantly influenced by its functional groups. The carbonyl group attached to the isoxazole ring, for example, can engage in hydrogen bonding and other interactions, affecting the compound's reactivity and stability.

For detailed structural, synthesis, and property analysis, refer to the following sources:

  • Synthesis of related compounds through various reactions (Su Wei-ke, 2008) here.
  • Characterization and analysis of structural and conformational properties (A. Saeed et al., 2011) here.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds that share core structural similarities with "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," focusing on their potential applications in various scientific fields. For instance, the synthesis and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been prepared, showcasing the structural and conformational properties through X-ray diffraction and vibrational spectra analyses. These compounds exhibit specific configurations stabilized by intramolecular hydrogen bonds, highlighting their potential in material science and molecular engineering applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Antimicrobial and Antitumor Activity

Several studies have synthesized novel compounds with structural features akin to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," investigating their antimicrobial and antitumor activities. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have shown significant in vitro antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019). Additionally, the synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity offers insights into the development of novel anticancer drugs, with some compounds showing high antitumor activity capable of enhancing the effects of cytostatic drugs used in medical practice (Potkin et al., 2014).

Optical and Electrochemical Properties

Research into the electrochromic properties of new fluorophores containing triphenylamine moiety, which shares some chemical resemblance with "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," reveals the potential of these compounds in electronic and photonic applications. These studies show how structural modifications can impact the electrochromic behavior, offering valuable insights for designing materials with specific optical and electronic characteristics (Kim, Ryu, Choi, & Kim, 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would be how the drug produces its effect in the body .

properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(2,4,6-trimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-11-8-12(2)21(13(3)9-11)18(22)17-10-16(20-23-17)14-4-6-15(19)7-5-14/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXSIECDCBRGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C(C1)C)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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